molecular formula C9H10ClN B6226008 (1R)-1-phenylprop-2-yn-1-amine hydrochloride CAS No. 1451408-38-0

(1R)-1-phenylprop-2-yn-1-amine hydrochloride

Cat. No. B6226008
CAS RN: 1451408-38-0
M. Wt: 167.6
InChI Key:
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Description

(1R)-1-Phenylprop-2-yn-1-amine hydrochloride, also known as (R)-PPA, is an organic compound belonging to the class of amines. It is a chiral compound with a single stereocenter and is used as a chiral building block in the synthesis of pharmaceuticals and other compounds. It has been used in a variety of applications, including as a reagent in synthesis, as a chiral ligand in asymmetric catalysis, and as a chiral additive in chromatographic separations. Due to its unique properties, (R)-PPA has become a popular choice for researchers in the field of organic synthesis.

Scientific Research Applications

The unique properties of (R)-PPA make it an attractive choice for researchers in the field of organic synthesis. It has been used in a variety of applications, including as a reagent in synthesis, as a chiral ligand in asymmetric catalysis, and as a chiral additive in chromatographic separations. It has also been used in the synthesis of novel compounds and as a starting material for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (R)-PPA is not fully understood, but it is believed to interact with enzymes and other proteins in the body in order to regulate various biochemical pathways. It has been shown to interact with enzymes involved in the metabolism of neurotransmitters, such as serotonin and dopamine, and has been suggested to affect the activity of certain ion channels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-PPA are not well understood, but it has been suggested to have potential antidepressant and anxiolytic effects. It has also been suggested to have anti-inflammatory and anti-convulsant effects, as well as to possess neuroprotective and neuroregenerative properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (R)-PPA in laboratory experiments is its high solubility in aqueous solutions, which allows for its easy incorporation into various reaction mixtures. Additionally, its chiral nature makes it an ideal reagent for asymmetric syntheses. However, due to its relatively low melting point, (R)-PPA is prone to decomposition at elevated temperatures and should be handled with care in the laboratory.

Future Directions

Given the increasing interest in (R)-PPA, there are a number of potential future directions for research. These include the development of new synthetic methods for the preparation of (R)-PPA, the exploration of its potential therapeutic applications, and the elucidation of its mechanism of action. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential benefits and risks. Finally, the development of new analytical methods for the characterization of (R)-PPA is also needed in order to better understand its properties and behavior in various environments.

Synthesis Methods

The synthesis of (R)-PPA is typically accomplished via a two-step process. The first step involves the condensation of an aldehyde with a primary amine to form a Schiff base, which is then reduced to the corresponding amine. The second step involves the hydrolysis of the Schiff base to yield (R)-PPA. This reaction is usually carried out in an aqueous solution of sodium hydroxide and is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-phenylprop-2-yn-1-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Phenylacetylene", "Benzylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with phenylacetylene in the presence of sodium hydroxide to form (1R)-1-phenylprop-2-yn-1-amine.", "Step 2: The resulting amine is then dissolved in ethanol and hydrochloric acid is added to form (1R)-1-phenylprop-2-yn-1-amine hydrochloride.", "Step 3: The product is then isolated by filtration and washed with sodium chloride solution to remove any impurities." ] }

CAS RN

1451408-38-0

Product Name

(1R)-1-phenylprop-2-yn-1-amine hydrochloride

Molecular Formula

C9H10ClN

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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